molecular formula C22H17F3N4O2S B3408996 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 888448-03-1

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3408996
CAS No.: 888448-03-1
M. Wt: 458.5 g/mol
InChI Key: CIUUBAHIGRGVLP-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole scaffold substituted at position 3 with a prop-2-en-1-yl (allyl) group and at position 2 with a sulfanyl-linked acetamide moiety. The allyl group may enhance reactivity or conformational flexibility compared to bulkier substituents. While direct biological data for this compound are absent in the evidence, structural analogs suggest applications in antimicrobial or antiparasitic therapies .

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-2-10-29-20(31)19-18(15-8-3-4-9-16(15)27-19)28-21(29)32-12-17(30)26-14-7-5-6-13(11-14)22(23,24)25/h2-9,11,27H,1,10,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUBAHIGRGVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the prop-2-en-1-yl group and the oxo functionality. The final steps involve the formation of the sulfanyl linkage and the attachment of the N-[3-(trifluoromethyl)phenyl]acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Structural Overview

This compound features a pyrimidoindole core with a sulfanyl group and an acetamide moiety. The trifluoromethyl phenyl group enhances its chemical properties, making it suitable for various applications in medicinal chemistry and material science.

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Properties : The presence of the pyrimidoindole structure is linked to antimicrobial activity, making this compound a candidate for developing new antibiotics.

Synthetic Methodologies

The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions:

Synthetic Routes

  • Preparation of Pyrimidoindole Core : The initial step involves synthesizing the pyrimidoindole backbone using cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps include the introduction of the sulfanyl group and trifluoromethyl phenyl acetamide moiety through nucleophilic substitution reactions.

Reaction Conditions

Common reagents include halogenated intermediates and organometallic compounds. Reaction conditions often require controlled temperatures and specific solvents such as dichloromethane or ethanol to optimize yield and purity.

Industrial Applications

In industrial settings, the compound can be utilized in:

  • Pharmaceutical Manufacturing : Due to its potential therapeutic properties, it can be scaled up for production in pharmaceutical formulations.
  • Chemical Research : As a versatile building block in organic synthesis, it can be used to create other complex molecules with desirable properties.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted the importance of the trifluoromethyl group in enhancing biological activity through improved lipophilicity and bioavailability.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfanyl group could enhance antibacterial activity, suggesting avenues for further development.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

The pyrimido[5,4-b]indole core is shared across multiple analogs (Table 1). Key variations occur at positions 3 and 2 of the core, influencing physicochemical and biological properties:

Compound Name Position 3 Substituent Position 2 Substituent (Acetamide) Key Properties/Data References
Target Compound Prop-2-en-1-yl N-[3-(trifluoromethyl)phenyl] Not reported
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide 4-Methoxyphenyl N-(2-phenylethyl) MP: 222–225°C; Syn. Yield: 72–81%
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Methyl N-[4-(trifluoromethoxy)phenyl] ZINC2720569; Syn. via TFAA/CH3CN
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-Methoxyphenyl N-(4-ethylphenyl) CHEMBL1376223; Syn. Yield: ~70%

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to methoxy or ethyl groups .

Biological Activity

The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (PubChem CID: 24892703) is a novel synthetic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C21H16F2N4O2S
  • Molecular Weight : 426.4 g/mol
  • IUPAC Name : N-(2,4-difluorophenyl)-2-{[4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects on cancer cells and immune responses.

Anticancer Activity

  • Mechanism of Action : The compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. It has been shown to target the epidermal growth factor receptor (EGFR), particularly in gefitinib-resistant non-small cell lung cancer (NSCLC) models. Studies indicate that it effectively inhibits EGFR(L858R/T790M) kinase activity at nanomolar concentrations, leading to significant antiproliferative effects on cancer cells .
  • Case Studies :
    • In a study involving murine xenograft models of NSCLC, the compound demonstrated substantial antitumor efficacy without affecting body weight, suggesting a favorable safety profile .
    • Another investigation revealed that structural modifications to the compound enhanced its solubility and pharmacokinetic properties, which are critical for therapeutic effectiveness .

Immunomodulatory Effects

The compound also exhibits immunomodulatory activity by influencing Toll-like receptor (TLR) signaling pathways. Research indicates that it can modulate the production of cytokines such as IL-6 and IP-10 in dendritic cells, which are crucial for immune responses .

Structure–Activity Relationship (SAR)

A detailed SAR study highlighted that modifications at specific positions of the pyrimido[5,4-b]indole scaffold can significantly alter biological activity. For instance:

  • Substituents at the N3 and N5 positions were found to influence TLR4-dependent cytokine production, indicating potential for targeted immunotherapy applications .

Data Tables

PropertyValue
Molecular FormulaC21H16F2N4O2S
Molecular Weight426.4 g/mol
Anticancer ActivityEGFR inhibition
Cytokine ModulationIL-6 and IP-10 production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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